3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13428783
Molecular Formula: C16H26N4O2S
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N4O2S |
|---|---|
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | tert-butyl 3-[methyl-(2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)20-10-6-7-12(11-20)19(4)13-8-9-17-14(18-13)23-5/h8-9,12H,6-7,10-11H2,1-5H3 |
| Standard InChI Key | NSRNMZSFQNFZHN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC(=NC=C2)SC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC(=NC=C2)SC |
Introduction
3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that combines elements of piperidine and pyrimidine rings. This compound is of interest in pharmaceutical and chemical research due to its unique structural features, which may confer specific biological activities.
Synthesis and Preparation
The synthesis of 3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step chemical reactions. Although specific synthesis protocols are not detailed in the search results, such compounds are often prepared using standard organic chemistry techniques, such as nucleophilic substitution reactions and esterification.
Biological Activity and Potential Applications
While specific biological activity data for this compound are not available in the search results, compounds with similar structures (e.g., piperidine and pyrimidine derivatives) are often investigated for their potential as pharmaceutical agents. These compounds can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, or neurological effects, depending on their structural modifications.
Suppliers and Availability
The compound is available from various chemical suppliers, including Meryer (Shanghai) Chemical Technology Co., Ltd. and Amber MolTech LLC, both based in China .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume